molecular formula C17H12N4O2S B14158389 6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 842974-60-1

6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14158389
CAS No.: 842974-60-1
M. Wt: 336.4 g/mol
InChI Key: IFWVWPHFJLWGHE-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and yields highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium chloride, xantphos, cesium carbonate, and N-bromosuccinimide (NBS). The reactions are typically carried out in solvents such as toluene, 1,4-dioxane, and dimethylformamide (DMF) at elevated temperatures .

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the inhibition of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, resulting in changes in gene expression. The compound also increases the levels of reactive oxygen species (ROS) in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific combination of a benzodioxole moiety with a triazole and thiadiazole ring system.

Properties

CAS No.

842974-60-1

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12N4O2S/c1-2-4-11(5-3-1)16-18-19-17-21(16)20-13(9-24-17)12-6-7-14-15(8-12)23-10-22-14/h1-8H,9-10H2

InChI Key

IFWVWPHFJLWGHE-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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